

4-Fluoro-2-methoxyphenylboronic acid

molecular weight

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B062313

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An In-depth Technical Guide to **4-Fluoro-2-methoxyphenylboronic Acid**

Core Compound Overview

4-Fluoro-2-methoxyphenylboronic acid is a versatile organoboron compound extensively utilized as a key building block in organic synthesis and medicinal chemistry. Its structural features, a fluorine atom and a methoxy group on the phenyl ring, impart unique reactivity and selectivity, making it a valuable reagent in the synthesis of complex organic molecules. This compound is particularly prominent in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its stability and compatibility with a wide range of reaction conditions make it an essential intermediate for researchers in pharmaceutical development, agrochemicals, and materials science.

Physicochemical Properties

The quantitative and qualitative properties of **4-Fluoro-2-methoxyphenylboronic acid** are summarized below. These data are critical for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	169.95 g/mol	
Molecular Formula	C ₇ H ₈ BFO ₃	
CAS Number	179899-07-1	
Appearance	White to off-white crystalline powder	
Melting Point	131-136 °C	
Purity	≥95%	
InChI Key	ADJBXDCXYMCCAD-UHFFFAOYSA-N	
SMILES String	COc1cc(F)ccc1B(O)O	
Storage Conditions	Store at room temperature	
Solubility	Soluble in common organic solvents	
Hazard Classifications	Acute Toxicity (Oral), Eye Irritation	

Key Applications in Research and Development

4-Fluoro-2-methoxyphenylboronic acid serves as a crucial intermediate in several advanced scientific fields:

- Pharmaceutical Development:** It is a fundamental building block in the synthesis of novel pharmaceutical agents, particularly in the development of anti-cancer drugs and inhibitors for enzymes like GSK-3β. Its structure is incorporated into molecules designed as antagonists for receptors such as the NR2B subtype of the NMDA receptor and CB1 receptors.
- Organic Synthesis:** The compound is a premier reactant for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and agrochemicals.

- **Materials Science:** Its unique electronic properties are leveraged in the creation of advanced materials, including novel polymers and sensors.

Experimental Protocols

General Protocol for the Synthesis of Arylboronic Acids via Grignard Reaction

This protocol outlines a general, well-established method for the synthesis of arylboronic acids, such as **4-Fluoro-2-methoxyphenylboronic acid**, starting from an appropriate aryl halide. This method is adapted from standard organic synthesis procedures for similar compounds.

Materials:

- Aryl bromide (e.g., 1-bromo-4-fluoro-2-methoxybenzene)
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trimethyl borate (B(OMe)_3)
- Aqueous acid (e.g., 1M HCl)
- Iodine crystal (as initiator)
- Argon or Nitrogen gas for inert atmosphere

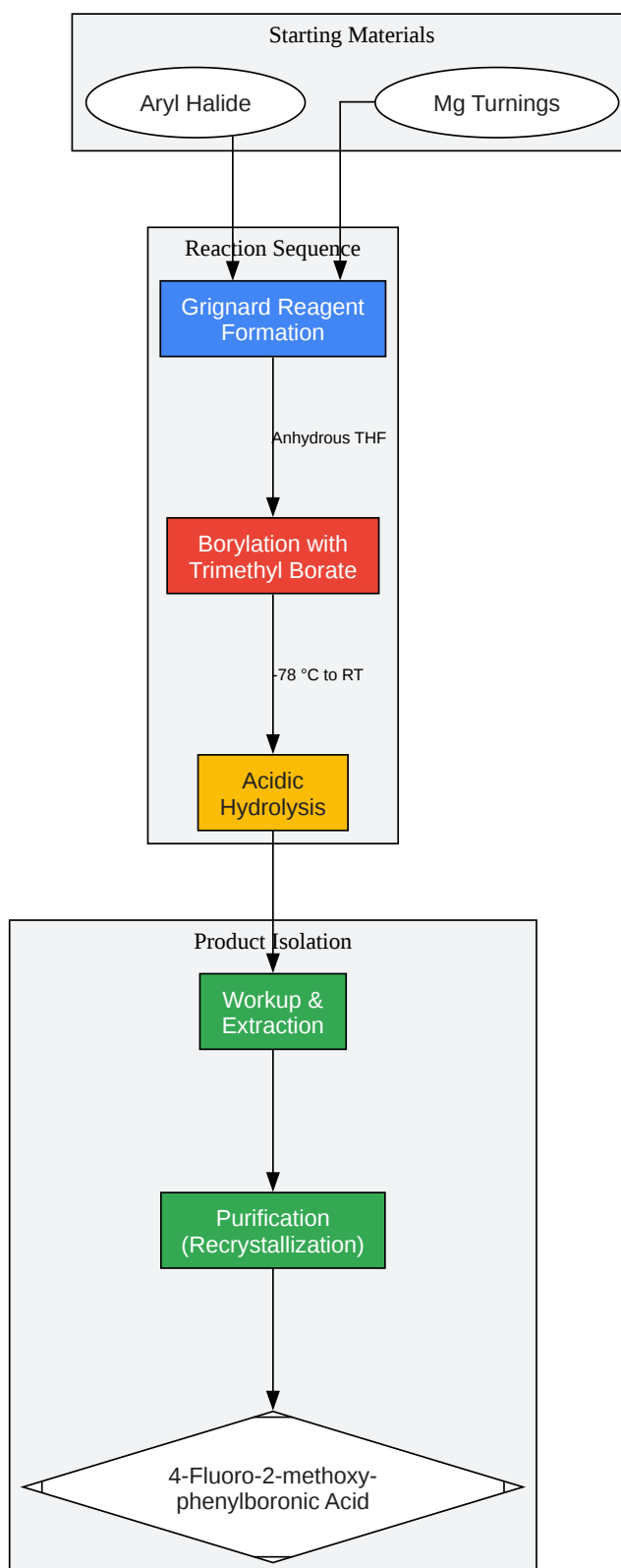
Procedure:

- **Grignard Reagent Formation:** A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is charged with magnesium turnings under an inert atmosphere. A small crystal of iodine is added. A solution of the aryl bromide in anhydrous ether/THF is added dropwise to initiate the reaction, which is maintained at a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure full formation of the Grignard reagent.

- **Borylation:** In a separate flame-dried flask, trimethyl borate is dissolved in anhydrous THF and cooled to $-78\text{ }^{\circ}\text{C}$ under an inert atmosphere. The prepared Grignard reagent is then transferred to this solution via cannula.
- **Hydrolysis:** The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then quenched by the slow addition of aqueous acid at $0\text{ }^{\circ}\text{C}$.
- **Isolation and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude arylboronic acid is then purified by recrystallization or column chromatography to yield the final product.

Visualizing the Workflow: Synthesis of 4-Fluoro-2-methoxyphenylboronic Acid

The following diagram illustrates a logical workflow for the synthesis of the title compound.



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Caption: General workflow for the synthesis of an arylboronic acid.

Protocol for Suzuki-Miyaura Cross-Coupling

4-Fluoro-2-methoxyphenylboronic acid is an exemplary nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This protocol provides a general procedure for its use in forming a biaryl product.

Materials:

- **4-Fluoro-2-methoxyphenylboronic acid**
- Aryl halide or triflate (coupling partner)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Ligand (if required, e.g., PPh_3 , SPhos)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

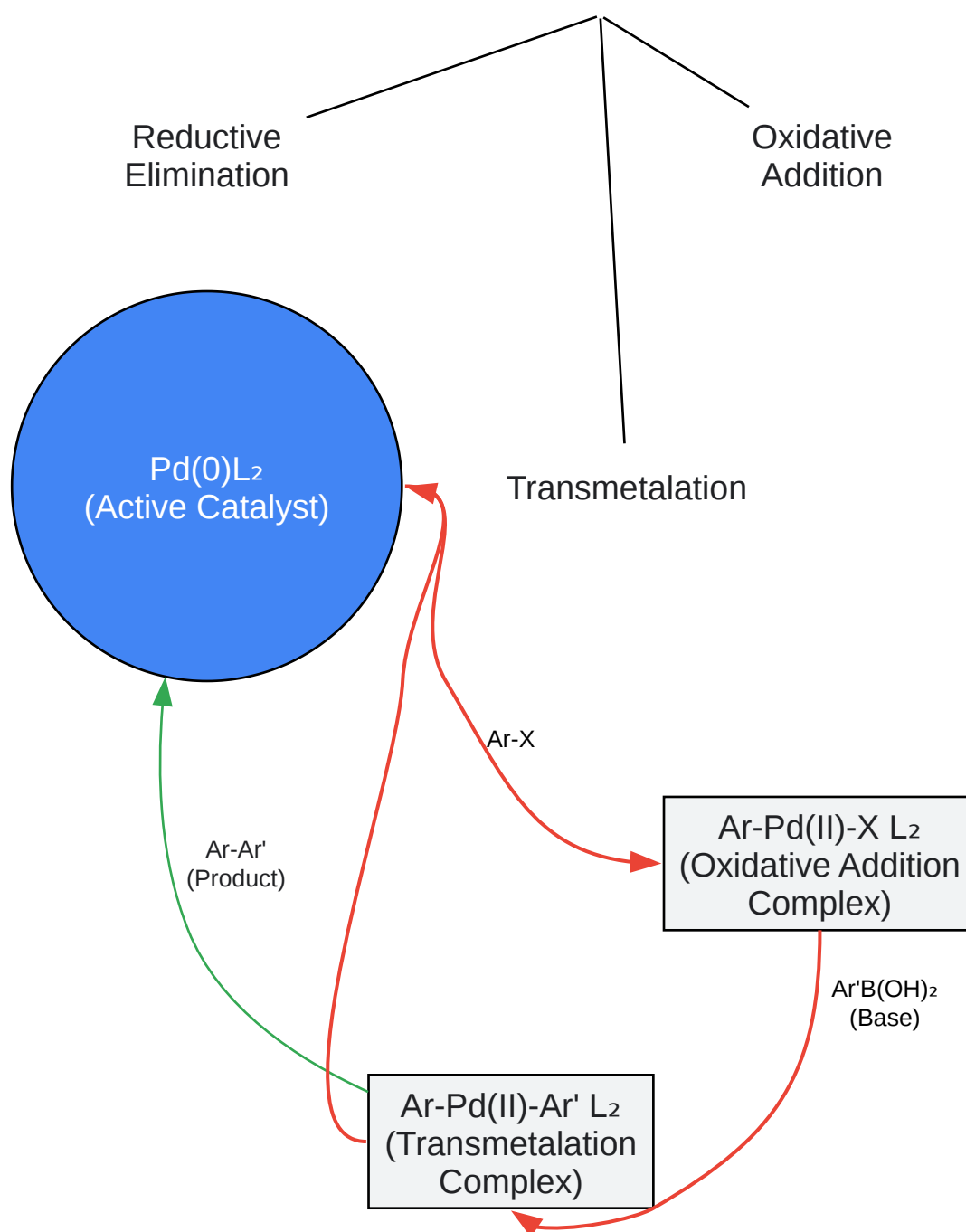
Procedure:

- **Reaction Setup:** To a flame-dried reaction vessel under an inert atmosphere, add **4-Fluoro-2-methoxyphenylboronic acid** (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst/ligand (0.5-5 mol%).
- **Solvent Addition:** Add the anhydrous solvent via syringe.
- **Reaction:** The mixture is heated (typically between 80-120 °C) and stirred for a period of 2-24 hours. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
- **Workup:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or saturated aqueous ammonium chloride.
- **Isolation:** The organic layer is separated, dried over a drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed in vacuo.

- Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com